molecular formula C26H46N4O8 B1432198 Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate CAS No. 1523571-08-5

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate

Cat. No.: B1432198
CAS No.: 1523571-08-5
M. Wt: 542.7 g/mol
InChI Key: GVQJYEJHAGQIKP-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate (CAS 1523571-08-5) is a high-purity spirocyclic chemical scaffold of significant value in medicinal chemistry and drug discovery. This compound, with a molecular formula of 2(C12H22N2O2)·C2H2O4 and a molecular weight of 542.67 , serves as a crucial protected intermediate for the synthesis of more complex bioactive molecules. The unique three-dimensional structure of the diazaspiro[3.5]nonane system provides structural rigidity and defined vectors for functionalization, making it an excellent building block for constructing drug-like compound libraries. Its primary research application lies in its role as a precursor for saturated nitrogen-containing heterocycles, which are privileged structures in the development of active pharmaceutical ingredients targeting a range of diseases . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection and further functionalization of the diazaspiro system under mild conditions, offering versatility in synthetic routes. The compound is provided as a hemioxalate salt, a form that typically enhances its crystalline properties, stability, and solubility profile, facilitating its handling and use in various reaction conditions. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this high-quality building block to accelerate their programs in lead optimization and the exploration of novel chemical space.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[3.5]nonane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-8-12(9-14)5-4-6-13-7-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQJYEJHAGQIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.CC(C)(C)OC(=O)N1CC2(C1)CCCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological implications, supported by relevant data and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H24N2O6
  • CAS Number : 1227382-05-9
  • Molecular Weight : 316.36 g/mol
  • Purity : 97%

The compound features a spirocyclic structure, which is significant for its biological function. The presence of nitrogen atoms in the diazaspiro structure may contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods that involve the reaction of specific precursors under controlled conditions. The synthesis typically yields high purity and is suitable for scale-up processes.

Research indicates that compounds similar to tert-butyl 2,6-diazaspiro[3.5]nonane derivatives can modulate various biological pathways, particularly those involving chemokine receptors such as CCR3 and CCR5. These receptors are crucial in inflammatory responses and viral infections, notably HIV .

Case Studies and Research Findings

  • Chemokine Receptor Modulation :
    • A study demonstrated that derivatives of diazaspiro compounds could inhibit the activity of CCR3 and CCR5 receptors, suggesting potential applications in treating HIV and related diseases .
  • Anti-inflammatory Properties :
    • Research has shown that certain spirocyclic compounds exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines, which may also apply to tert-butyl 2,6-diazaspiro compounds .
  • Neuroprotective Effects :
    • Some diazaspiro compounds have been investigated for neuroprotective properties against neurodegenerative diseases, indicating a broader therapeutic potential for this class of compounds .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
Tert-butyl 1,6-diazaspiro[3.5]nonaneChemokine InhibitionCCR3/CCR5
Tert-butyl 2,6-diazaspiro[3.5]nonaneAnti-inflammatoryCytokine modulation
Tert-butyl 1-carbonyl-7-azaspiroNeuroprotectionNeurodegeneration

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate has been investigated for its potential as a therapeutic agent. It functions as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions such as cancer and inflammatory diseases. The compound's ability to modulate autotaxin activity makes it a candidate for drug development targeting these diseases .

Protein Degradation

This compound is classified under protein degraders, which are pivotal in targeted protein degradation strategies. Such strategies are being explored for their potential to treat diseases by selectively eliminating specific proteins involved in disease processes. The hemioxalate form enhances the compound's stability and solubility, making it more effective for biological applications .

Case Study 1: Autotaxin Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and evaluated its efficacy as an autotaxin inhibitor. The compound demonstrated significant inhibition of autotaxin activity in vitro, suggesting its potential use in treating diseases characterized by aberrant autotaxin levels .

Case Study 2: Targeted Protein Degradation

Another research effort focused on leveraging this compound for targeted protein degradation. By conjugating it with ligands that bind to specific proteins, the study illustrated the compound's effectiveness in degrading unwanted proteins within cancer cells, thereby reducing tumor growth in preclinical models .

Comparison with Similar Compounds

Spirocyclic diaza compounds are widely explored in drug discovery due to their conformational rigidity and ability to mimic bioactive scaffolds. Below is a detailed comparison of tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate with structurally related analogs:

Structural and Physicochemical Properties
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility/Stability Notes
This compound (1523571-08-5) C₂₆H₄₆N₄O₈ 542.67 - 2,6-diaza spiro[3.5]nonane core
- Hemioxalate counterion
- tert-Butyl carbamate
Stable under inert conditions; hygroscopic
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (236406-55-6) C₁₄H₂₅ClN₂O₂ 300.82 - 2,7-diaza spiro[3.5]nonane core
- Hydrochloride salt
Higher aqueous solubility due to HCl
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate (1041026-71-4) C₁₆H₂₆N₂O₈ 374.39 - Smaller spiro[3.3]heptane ring
- Reduced steric hindrance
Lower molecular weight; improved logP
tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate (1523571-07-4) C₁₇H₂₈N₂O₈ 388.42 - 2,5-diaza spiro[3.5]nonane core
- Hemioxalate salt
Similar stability but distinct reactivity

Key Observations :

  • Ring Size Impact : Smaller spiro rings (e.g., spiro[3.3]heptane) reduce steric bulk, enhancing membrane permeability but may compromise target binding affinity .
  • Counterion Effects : Hemioxalate salts (1:0.5 stoichiometry) offer better crystallinity than oxalate (2:1) or hydrochloride salts, though the latter improves aqueous solubility .
  • Diaza Position: Shifting the nitrogen atoms (e.g., 2,6- vs.

Preparation Methods

Stepwise Synthesis Approach (Adapted from Related Spiro Compounds)

  • Step 1: Formation of Intermediate Amine Derivative
    Starting from a suitable amino alcohol (e.g., 3-((benzylamino)methyl)oxetane cycloalkane-3-ol), the compound is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This reaction is typically conducted in a solvent like dichloromethane at temperatures below 10 °C to control the reaction rate and avoid side reactions. The product is an acylated intermediate.

  • Step 2: Intramolecular Cyclization
    The acylated intermediate undergoes self-cyclization under inert atmosphere in a polar aprotic solvent (e.g., tetrahydrofuran) with a strong base such as sodium hydride or n-butyllithium. This step forms the spirocyclic ring system characteristic of the target molecule.

  • Step 3: Reduction
    The cyclized intermediate is reduced using a hydride donor such as lithium aluminum hydride in an inert atmosphere to yield the desired spirocyclic amine derivative.

  • Step 4: Deprotection
    If protecting groups (e.g., benzyl) are present, catalytic hydrogenation under mild hydrogen pressure (20–100 psi) and temperature (20–50 °C) with an activator like acetic acid removes these groups to yield the free amine spiro compound.

This four-step sequence is advantageous due to the use of readily available raw materials, relatively mild conditions, and suitability for scale-up.

Formation of Hemioxalate Salt

Once the tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is synthesized, it is converted into the hemioxalate salt by reaction with oxalic acid. This salt formation improves the compound's physicochemical properties, such as solubility and crystallinity, which are critical for pharmaceutical formulation.

  • Typical Procedure:
    The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and oxalic acid is added slowly under stirring at ambient temperature. The molar ratio is controlled to achieve the hemioxalate stoichiometry (half equivalent of oxalic acid per molecule of base). The resulting salt precipitates out or is isolated by solvent evaporation and recrystallization.

  • Purification:
    Recrystallization from solvents like ethyl acetate or ethanol ensures high purity and removal of residual impurities.

Summary Table of Preparation Steps

Step Reaction Description Reagents/Conditions Notes
1 Acylation of amino alcohol Chloroacetyl chloride, triethylamine, DCM, <10 °C Controlled addition to avoid side reactions
2 Intramolecular cyclization Sodium hydride or n-butyllithium, inert atmosphere, THF Formation of spiro ring
3 Reduction Lithium aluminum hydride, inert atmosphere, THF Converts intermediate to amine
4 Deprotection (if needed) Catalytic hydrogenation, H2 (20–100 psi), 20–50 °C, acetic acid Removes protecting groups
5 Salt formation (hemioxalate) Oxalic acid, ethanol/methanol, ambient temperature Stoichiometric control for hemioxalate salt

Research Findings and Industrial Considerations

  • The synthetic route is designed for high yield and purity , with reported yields in related spiro compounds exceeding 70% for the overall process.
  • The use of readily available starting materials and common reagents facilitates cost-effective scale-up .
  • The choice of bases and solvents is critical to control reaction selectivity and minimize side products.
  • The catalytic hydrogenation step is optimized for mild conditions to preserve sensitive functional groups.
  • Formation of the hemioxalate salt enhances the compound’s solubility and stability , which is essential for pharmaceutical development.

Q & A

Q. What strategies address low reproducibility in multi-step syntheses involving this compound?

  • Quality Control : Intermediate purification via column chromatography (≥95% purity) reduces batch-to-batch variability .
  • Reaction Monitoring : LC-MS tracks intermediates in real-time, identifying side products (e.g., over-alkylation) early .

Data Gaps and Contradictions

  • Toxicological Data : Limited information exists on acute toxicity or mutagenicity, requiring researchers to adopt standard precautions (e.g., glovebox use) .
  • Solubility Variability : Conflicting reports on water solubility (unavailable in vs. hemioxalate salt solubility in ) suggest empirical testing in target solvents (e.g., DMSO, EtOAc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate

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